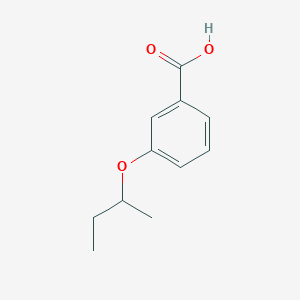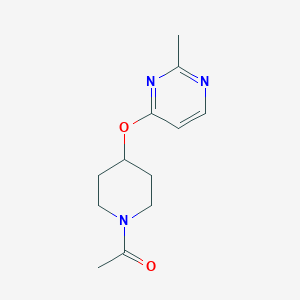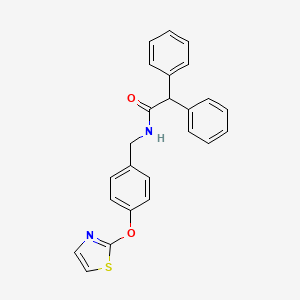
6-chloro-N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19ClN2O3 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probing for Metal Ions
One application of similar coumarin derivatives includes their use as novel fluorescent chemosensors for the selective detection of metal ions, such as Cu(II), in aqueous solutions. Bekhradnia et al. (2016) synthesized a nitro-3-carboxamide coumarin derivative that exhibited high selectivity and fluorescence in the presence of Cu(2+) ions over other metal ions, highlighting its potential for environmental monitoring and biochemical assays (Bekhradnia, Domehri, & Khosravi, 2016).
Anticholinesterase Activity
Research into N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, closely related to the specified compound, has been conducted for their potential anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Ghanei-Nasab et al. (2016) synthesized and evaluated a series of these compounds, discovering that some exhibited significant activity toward acetylcholinesterase (AChE), suggesting a potential therapeutic application for neurodegenerative conditions (Ghanei-Nasab et al., 2016).
Anticancer Properties
Chromene derivatives have also been explored for their anticancer properties. Das et al. (2009) discussed the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogues, highlighting their potential to overcome drug resistance in cancer therapy. This research opens avenues for the development of new anticancer agents capable of mitigating resistance mechanisms in cancer cells, presenting a promising strategy for enhancing the efficacy of cancer treatments (Das et al., 2009).
Antimicrobial Activity
The synthesis and biological evaluation of innovative coumarin derivatives, including chromene-carboxamide compounds, have shown promising antibacterial properties. Ramaganesh et al. (2010) synthesized a series of these compounds and assessed their biological properties, discovering that they exhibited antibacterial activity against several strains. This finding supports the potential use of chromene derivatives in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway interactions contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its mode of action and the pathways it affects.
Eigenschaften
IUPAC Name |
6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-12-3-5-19-17(9-12)16(13(2)25-19)7-8-24-21(26)18-11-14-10-15(23)4-6-20(14)28-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQUMGEPIDQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)



![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

